molecular formula C18H22O2 B8676369 [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol

[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol

Katalognummer: B8676369
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: SFMRLDLUMUTYMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol: is an organic compound characterized by a phenyl ring substituted with a benzyloxy group and a methanol group The presence of the tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-tert-butylphenol and benzyl chloride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo further reduction to form corresponding hydrocarbons.

    Substitution: The benzyloxy group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry:

    Material Science: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the methanol group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets, such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

    4-tert-Butylphenol: Lacks the benzyloxy and methanol groups, making it less versatile in chemical reactions.

    Benzyl Alcohol: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-tert-Butylbenzyl Alcohol: Similar but lacks the benzyloxy group, affecting its reactivity and applications.

Uniqueness:

  • The combination of the tert-butyl, benzyloxy, and methanol groups in [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol provides a unique set of steric and electronic properties, making it a valuable compound in various chemical and biological applications.

Eigenschaften

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C18H22O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-11,19H,12-13H2,1-3H3

InChI-Schlüssel

SFMRLDLUMUTYMH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.